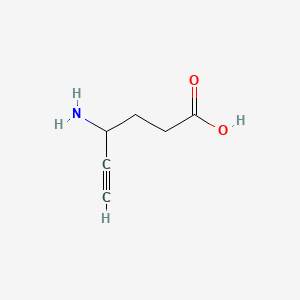
gamma-Acetylenic gaba
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of gamma-Acetylenic gaba involves several synthetic routes. One common method includes the reaction of a 2-vinylcyclopropane-1,1-dicarboxylic acid derivative with ammonia gas in an inert polar solvent at temperatures ranging from 25 to 150°C for about 4 to 24 hours . Another method involves the use of pyrrolidone derivatives, which are reacted under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
gamma-Acetylenic gaba undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
gamma-Acetylenic gaba has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of gamma-Acetylenic gaba involves the irreversible inhibition of gamma-aminobutyric acid transaminase. This enzyme is responsible for converting gamma-aminobutyric acid to L-glutamate. By inhibiting this enzyme, this compound prevents the conversion, leading to elevated levels of gamma-aminobutyric acid in the brain . This increase in gamma-aminobutyric acid levels is associated with its anticonvulsant and neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gamma-aminobutyric acid: A naturally occurring neurotransmitter that also modulates gamma-aminobutyric acid levels in the brain.
Vigabatrin: Another gamma-aminobutyric acid transaminase inhibitor used in the treatment of epilepsy.
Gabapentin: A gamma-aminobutyric acid analog used to treat neuropathic pain and epilepsy.
Uniqueness
gamma-Acetylenic gaba is unique due to its potent and irreversible inhibition of gamma-aminobutyric acid transaminase, which distinguishes it from other gamma-aminobutyric acid analogs and inhibitors. Its ability to undergo click chemistry reactions also adds to its versatility and utility in various research applications .
Eigenschaften
CAS-Nummer |
57659-38-8 |
|---|---|
Molekularformel |
C6H9NO2 |
Molekulargewicht |
127.14 g/mol |
IUPAC-Name |
4-aminohex-5-ynoic acid |
InChI |
InChI=1S/C6H9NO2/c1-2-5(7)3-4-6(8)9/h1,5H,3-4,7H2,(H,8,9) |
InChI-Schlüssel |
BJNIHWSOVCDBHS-UHFFFAOYSA-N |
SMILES |
C#CC(CCC(=O)O)N |
Kanonische SMILES |
C#CC(CCC(=O)O)N |
Piktogramme |
Irritant |
Synonyme |
4-amino-5-hexynoic acid 4-aminohexynoate gamma-acetylenic GABA gamma-acetylenic-GABA RMI 71645 RMI-71645 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















